Dimethyl trans-1,2-cyclopropanedicarboxylate

CAS No.: 826-35-7

Cat. No.: VC2440452

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826-35-7 |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |

| Standard InChI Key | JBVOSZYUSFDYIN-RFZPGFLSSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]1C(=O)OC |

| SMILES | COC(=O)C1CC1C(=O)OC |

| Canonical SMILES | COC(=O)C1CC1C(=O)OC |

Introduction

Chemical Structure and Identification

Molecular Structure and Composition

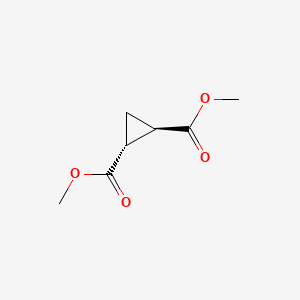

Dimethyl trans-1,2-cyclopropanedicarboxylate has the molecular formula C7H10O4 with a molecular weight of 158.15 g/mol . The structure consists of a three-membered cyclopropane ring with two carboxylate methyl ester groups (-COOCH3) attached to adjacent carbon atoms in the trans configuration. This structural arrangement gives the molecule its particular reactivity and stereochemical properties that make it valuable in organic synthesis applications.

Nomenclature and Identifiers

The compound is formally identified by several systematic and database identifiers. According to IUPAC nomenclature, it is named dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate . The Chemical Abstracts Service (CAS) registry number assigned to this compound is 826-35-7, which serves as a unique identifier in chemical databases and literature . Additional identifiers include the InChIKey JBVOSZYUSFDYIN-RFZPGFLSSA-N and various SMILES notations such as COC(=O)[C@@H]1C[C@H]1C(=O)OC, which encode the structural information in a computer-readable format.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

-

(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate

-

Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E

-

Trans-cyclopropane-1,2-dicarboxylic acid dimethylester

-

Dimethyl trans-cyclopropane-1,2-dicarboxylate

Physical and Chemical Properties

Physical Characteristics

Dimethyl trans-1,2-cyclopropanedicarboxylate appears as a clear, colorless liquid at standard temperature and pressure . The compound exhibits distinctive physical properties that are summarized in Table 1 below.

Table 1: Physical Properties of Dimethyl trans-1,2-cyclopropanedicarboxylate

Solubility Characteristics

The solubility properties of dimethyl trans-1,2-cyclopropanedicarboxylate are important considerations for its use in chemical reactions and purification processes. The compound is insoluble in water but demonstrates good solubility in most organic solvents . It is specifically noted to be soluble in chloroform and dichloromethane, with slightly lower solubility in methanol . This solubility profile is typical of ester compounds with moderate polarity and allows for versatile application in organic synthesis protocols.

Spectral Properties

While detailed spectroscopic data is limited in the available search results, the compound is noted to have an authentic infrared spectrum that can be used for identification purposes . The specific refractive index range of 1.4425-1.4445 also serves as an important physical parameter for quality control and identification of the pure compound .

Regulatory and Classification Information

The compound has been assigned various identifiers for regulatory and commercial purposes. These include the European Community (EC) Number 692-727-0 and the MDL Number MFCD00062806 . For shipping and customs purposes, the Harmonized System (HS) Code is 29172000 . These identifiers are essential for regulatory compliance, particularly in international commerce involving chemical substances.

Applications in Chemistry and Research

Organic Synthesis Applications

Dimethyl trans-1,2-cyclopropanedicarboxylate serves as a valuable building block in organic synthesis due to its unique structural features. The strained three-membered cyclopropane ring is particularly reactive and can undergo various transformations, making this compound useful in synthesizing more complex molecular structures. The trans configuration of the ester groups provides stereochemical control in subsequent reactions, which is essential for the synthesis of stereospecific products.

Stereochemical Significance

The trans stereochemistry of the compound is particularly important in reactions where stereochemical control is crucial. The fixed spatial arrangement of the ester groups allows for predictable reaction outcomes in stereoselective syntheses. This property makes dimethyl trans-1,2-cyclopropanedicarboxylate an important tool in the preparation of compounds with defined stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume